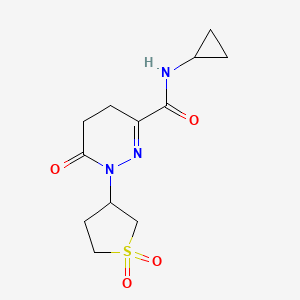![molecular formula C21H17N3O3S B14954461 (5E)-5-(4-methoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14954461.png)
(5E)-5-(4-methoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes methoxyphenyl groups and a triazolothiazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with α-bromoacetophenone to yield the triazolothiazole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds in the structure can be reduced to single bonds using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of the corresponding saturated triazolothiazole derivative.
Substitution: Formation of substituted triazolothiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
The compound (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, inhibiting or activating the function of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (5E)-2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5E)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(4-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness
The uniqueness of (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific methoxyphenyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C21H17N3O3S |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
(5E)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H17N3O3S/c1-26-16-8-3-14(4-9-16)7-12-19-22-21-24(23-19)20(25)18(28-21)13-15-5-10-17(27-2)11-6-15/h3-13H,1-2H3/b12-7+,18-13+ |
Clave InChI |
FPISCZOHBIXXIK-NTIJCTKGSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)OC)/SC3=N2 |
SMILES canónico |
COC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=C(C=C4)OC)SC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-6-(4-fluorobenzyl)-2-(3-methoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B14954378.png)
![7-[(4-Fluorophenyl)methyl]-6-imino-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B14954391.png)
![5-(4-butoxy-3-methoxyphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14954395.png)
![3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14954401.png)
![2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)-1-methylpropyl]acetamide](/img/structure/B14954407.png)
![N-1,3-benzodioxol-5-yl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B14954431.png)
![2-(Naphthalen-1-ylmethyl)-5-{[2-(piperidin-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B14954441.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B14954449.png)
![N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B14954453.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-4-(1-isopropyl-1H-indol-3-yl)butanamide](/img/structure/B14954466.png)

![N-[2-(4-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]amino}ethyl]furan-2-carboxamide](/img/structure/B14954478.png)
![1',3',5'-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14954484.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B14954497.png)
